molecular formula C8H12F3N3O B2786161 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006473-39-7

3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine

货号 B2786161
CAS 编号: 1006473-39-7
分子量: 223.199
InChI 键: NGZBNQRNZTWPNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula (CH)₃C₂N₂H. They are unsymmetrical, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. It would also have methyl groups attached to the 3 and 5 positions of the ring, an amine group at the 4 position, and a trifluoroethoxy group attached via a methylene bridge .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy group would likely make the compound more lipophilic, while the amine group could participate in hydrogen bonding .

作用机制

TAK-659 exerts its effects by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation. In addition to its effects on BTK, TAK-659 has also been shown to inhibit the activity of other kinases, including JAK3 and ITK.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its effects on cancer cells, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of B-cell activation and proliferation. TAK-659 has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as asthma and COPD.

实验室实验的优点和局限性

One of the advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, TAK-659 has been shown to have good oral bioavailability, making it a promising candidate for oral administration in clinical trials. However, one limitation of TAK-659 is its potential to cause adverse effects, including thrombocytopenia and bleeding. These adverse effects could limit the use of TAK-659 in clinical trials and in the treatment of patients.

未来方向

There are several future directions for research on TAK-659. One area of research is the development of combination therapies that target multiple pathways involved in cancer cell growth and proliferation. Another area of research is the identification of biomarkers that can predict response to TAK-659 therapy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, particularly in patients with advanced cancers. Finally, there is a need for further studies to understand the mechanism of action of TAK-659 and its effects on other signaling pathways involved in cancer and immune cell function.
Conclusion:
In conclusion, TAK-659 is a promising compound with potential applications in oncology, immunology, and inflammation. Its selective inhibition of BTK makes it an attractive target for cancer therapy, while its immunomodulatory and anti-inflammatory effects could be beneficial in the treatment of autoimmune and inflammatory diseases. While there are limitations to its use, including potential adverse effects, further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify new directions for its use in scientific research.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-chloro-2-fluoroaniline to yield TAK-659. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.

科学研究应用

TAK-659 has been studied for its potential applications in various scientific fields, including oncology, immunology, and inflammation. In oncology, TAK-659 has been shown to inhibit the growth of cancer cells by targeting the BTK (Bruton's tyrosine kinase) pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 has also been studied for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, TAK-659 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

安全和危害

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

属性

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)4-15-3-8(9,10)11/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZBNQRNZTWPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COCC(F)(F)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。